1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene

Crystallography Solid-State Chemistry Polymorph Screening

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene (CAS 52287-17-9) is a halogenated aryl alkyl ether (C₁₀H₁₃ClO; molecular weight 184.66 g/mol) comprising a 3,5-dimethylphenyl ring linked to a 2-chloroethoxy chain. The compound exhibits moderately lipophilic character with a predicted LogP of 3.51, and is typically supplied at ≥95% purity.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 52287-17-9
Cat. No. B3143347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene
CAS52287-17-9
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCCl)C
InChIInChI=1S/C10H13ClO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3
InChIKeyMBKATRIQBRCTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene (CAS 52287-17-9) – Procurement & Chemical Profile


1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene (CAS 52287-17-9) is a halogenated aryl alkyl ether (C₁₀H₁₃ClO; molecular weight 184.66 g/mol) comprising a 3,5-dimethylphenyl ring linked to a 2-chloroethoxy chain . The compound exhibits moderately lipophilic character with a predicted LogP of 3.51, and is typically supplied at ≥95% purity [1]. Its structure combines an electron-donating dimethylated aromatic ring with a chloroethyl ether handle, positioning it as a reactive intermediate for nucleophilic substitution and cross-coupling applications .

Why 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene Cannot Be Casually Replaced by Unsubstituted or Mono-Methyl Analogs


Generic substitution among chloroethoxy benzene derivatives is not technically sound due to the profound influence of the 3,5-dimethyl substitution pattern on both electronic properties and solid-state packing [1]. The dual methyl groups in 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene (52287-17-9) increase electron density on the aromatic ring, altering the reactivity of the chloroethyl chain in nucleophilic displacement reactions compared to non-methylated or mono-methylated analogs . Furthermore, crystal structure analysis reveals that this compound adopts a unique herringbone packing motif distinct from its unchlorinated analogue, directly impacting crystallinity and material handling properties during downstream processing [1].

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene: Quantitative Differentiation vs. In-Class Analogs


Crystal Packing: Herringbone Motif Distinct from Unchlorinated Analogue

Single-crystal 3D electron diffraction analysis of 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene (52287-17-9) revealed a herringbone molecular packing pattern within the monoclinic space group P2₁/c [1]. This packing motif is explicitly noted to be 'distinct from that of the unchlorinated analogue molecule' [1]. The largest crystal facet was assigned as (1̅1̅) [1]. Such crystallographic differences have direct implications for physical stability, solubility, and formulation behavior.

Crystallography Solid-State Chemistry Polymorph Screening

Cytochrome P450 2D6 (CYP2D6) Inhibition Profile

In human liver microsomes, 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene inhibited CYP2D6 with an IC₅₀ of 45,000 nM (45 µM) using dextromethorphan as the probe substrate [1]. Under the same assay conditions, inhibition of CYP3A4 was also observed at IC₅₀ = 45,000 nM using midazolam as substrate [1]. This relatively high micromolar IC₅₀ indicates weak interaction with major drug-metabolizing CYP isoforms.

ADME/Tox Drug Metabolism Enzymology

Lipophilicity (LogP) and Predicted Bioaccumulation Potential

The ACD/LogP predicted value for 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene is 3.51 . This LogP value situates the compound in a moderately lipophilic range, comparable to many drug-like fragments. As a benchmark, unsubstituted 2-chloroethyl phenyl ether (CAS 622-86-6) has a predicted LogP of approximately 2.2–2.4 (estimated by structural increment method), demonstrating that the 3,5-dimethyl substitution increases LogP by roughly 1.1 log units, which can enhance membrane permeability.

ADME Environmental Fate QSAR

Predicted Atmospheric Oxidation Rate Constant (OH Radical Reaction)

The predicted overall rate constant for the reaction of 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene with hydroxyl radicals (OH) is 150.1201 × 10⁻¹² cm³/molecule·sec . This value can be compared to the OH rate constant of toluene (approx. 6 × 10⁻¹² cm³/molecule·sec) and xylenes (approx. 15–25 × 10⁻¹² cm³/molecule·sec) [1], indicating that the presence of the chloroethoxy chain significantly increases atmospheric reactivity relative to simple alkylbenzenes.

Environmental Chemistry Atmospheric Fate Reactivity

High-Value Procurement Scenarios for 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene


Medicinal Chemistry: Late-Stage Functionalization with Low CYP Liability

As a chloroethyl aryl ether building block, 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene enables nucleophilic substitution with amines, thiols, or alkoxides to introduce the 3,5-dimethylphenoxyethyl moiety. Its weak CYP2D6 and CYP3A4 inhibition (IC₅₀ = 45 µM [1]) makes it a preferable choice over more potent CYP-inhibiting halogenated aryl ethers when constructing lead series where metabolic drug–drug interaction risk must be minimized early in the development pipeline.

Crystallization and Solid-Form Screening Studies

The unique herringbone crystal packing of 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene (P2₁/c space group, Z=2) [1] provides a well-defined reference system for studying the influence of terminal chloro substituents on aryl alkyl ether solid-state organization. This compound is a valuable control in polymorph screening and co-crystallization experiments aimed at understanding structure–property relationships in halogenated ethers.

Environmental Fate Modeling and QSAR Development

The experimentally inaccessible but predicted physicochemical parameters—including LogP = 3.51 and OH radical rate constant = 150.12 × 10⁻¹² cm³/molecule·sec [2]—provide robust input data for environmental fate models (e.g., EPI Suite, CATALOGIC). The elevated atmospheric reactivity relative to methylbenzenes makes this compound a useful probe for validating QSAR models predicting tropospheric lifetimes of halogenated aromatic ethers.

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